Methyl 3-amino-5-bromo-2-chlorobenzoate
Overview
Description
Methyl 3-amino-5-bromo-2-chlorobenzoate is an organic compound with the molecular formula C8H7BrClNO2 and a molecular weight of 264.50 g/mol . It is a derivative of benzoic acid and is characterized by the presence of amino, bromo, and chloro substituents on the benzene ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-5-bromo-2-chlorobenzoate typically involves the esterification of 3-amino-5-bromo-2-chlorobenzoic acid with methanol in the presence of a catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then filtered, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of reagents and optimized reaction conditions to maximize yield and purity. The product is typically isolated by filtration and purified using industrial-scale recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-5-bromo-2-chlorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The amino, bromo, and chloro groups on the benzene ring can participate in nucleophilic and electrophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used.
Electrophilic Substitution: Reagents like bromine or chlorine in the presence of a catalyst.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and organoboron reagents are used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted benzoates, while coupling reactions can produce complex biaryl compounds .
Scientific Research Applications
Methyl 3-amino-5-bromo-2-chlorobenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of enzyme interactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential pharmacological properties and as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of Methyl 3-amino-5-bromo-2-chlorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino, bromo, and chloro substituents on the benzene ring can influence the compound’s binding affinity and specificity towards these targets. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-amino-5-bromo-2-methylbenzoate: Similar structure but with a methyl group instead of a chloro group.
Methyl 3-amino-2-bromo-5-chlorobenzoate: Similar structure but with different positions of the bromo and chloro groups.
Methyl 2-amino-5-bromobenzoate: Lacks the chloro substituent.
Uniqueness
Methyl 3-amino-5-bromo-2-chlorobenzoate is unique due to the specific arrangement of the amino, bromo, and chloro groups on the benzene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific research and industrial applications .
Properties
IUPAC Name |
methyl 3-amino-5-bromo-2-chlorobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrClNO2/c1-13-8(12)5-2-4(9)3-6(11)7(5)10/h2-3H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGLZVULGWXAYLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)Br)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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